![molecular formula C23H17ClN4O2S2 B2575728 2-(((3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-on CAS No. 1216806-83-5](/img/structure/B2575728.png)

2-(((3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

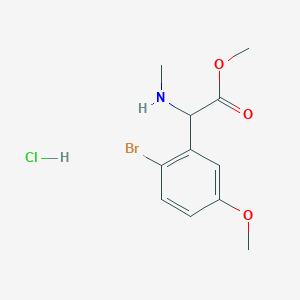

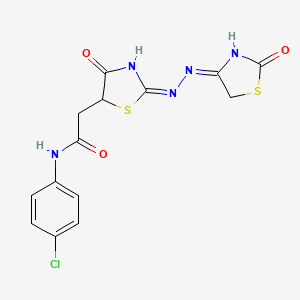

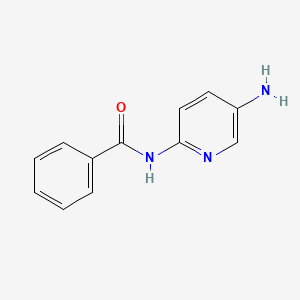

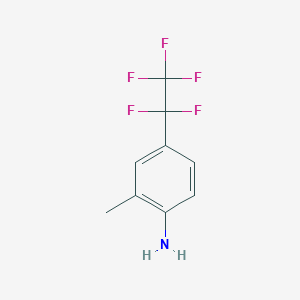

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17ClN4O2S2 and its molecular weight is 480.99. The purity is usually 95%.

BenchChem offers high-quality 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Es könnte als Gerüst für die Entwicklung von Kinaseinhibitoren, antiviralen Mitteln oder Krebsmedikamenten dienen. Durch die Modifizierung spezifischer funktioneller Gruppen können Wissenschaftler seine Eigenschaften für bestimmte therapeutische Zwecke anpassen .

- Forscher untersuchen seinen Einsatz in verschiedenen photoredox-vermittelten Reaktionen, wie z. B. C–C-Bindungsbildung, Kreuzkupplung und Umlagerungen von funktionellen Gruppen .

- Wissenschaftler untersuchen seinen Einsatz als Baustein für organische Halbleiter, Leuchtdioden (OLEDs) und Feldeffekttransistoren (OFETs). Sein π-konjugiertes System kann die Ladungstransporteigenschaften verbessern .

- Forscher untersuchen sein Potenzial als Herbizid, Fungizid oder Insektizid. Seine selektive Aktivität gegen bestimmte Schädlinge oder Unkräuter könnte zu einer nachhaltigen Landwirtschaft beitragen .

- Wissenschaftler verwenden es als Markierungsmittel für die Fluoreszenzbildgebung, Positronen-Emissions-Tomographie (PET) oder Magnetresonanztomographie (MRT). Seine Stabilität und Spezifität sind entscheidend für die gezielte Bildgebung .

- Forscher zielen darauf ab, Naturstoffe zu erhalten, die ähnliche Motive enthalten, indem sie diese Verbindung als Schlüsselzwischenprodukt verwenden. Beispielsweise wurde die formale Totalsynthese von Alkaloiden wie δ-®-Conicein und Indolizidin 209B unter Verwendung seiner Protodeboronierung erreicht .

Medizinische Chemie und Medikamentenentwicklung

Photoredox-Katalyse

Materialwissenschaft und organische Elektronik

Agrochemikalien und Pestizide

Biokonjugation und Bildgebung

Synthese von Naturstoffen

Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von „2-(((3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-on“ in verschiedenen wissenschaftlichen Bereichen. Forscher erforschen weiterhin seine Eigenschaften und Anwendungen und tragen so zu Fortschritten in Chemie, Materialwissenschaft und Medizin bei . Wenn Sie weitere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie gerne! 😊

Eigenschaften

IUPAC Name |

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O2S2/c1-2-28-22(29)20-17(12-18(32-20)14-7-4-3-5-8-14)25-23(28)31-13-19-26-21(27-30-19)15-9-6-10-16(24)11-15/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQXTWMLWVQPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2575648.png)

![N-[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2575661.png)

![2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2575662.png)

![4-fluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2575665.png)